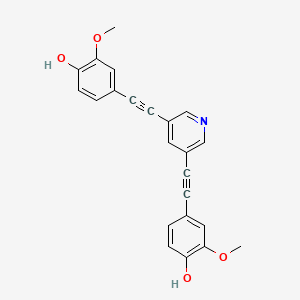
4,4'-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is an organic compound that features a pyridine ring connected to two ethyne groups, which are further linked to methoxyphenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) typically involves a multi-step process. One common method is the Sonogashira coupling reaction, which is used to form the ethyne linkages between the pyridine and methoxyphenol groups. The reaction is carried out under an inert atmosphere, usually argon, with a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of anhydrous solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) can undergo various types of chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The ethyne groups can be reduced to alkanes using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenols depending on the nucleophile used
Scientific Research Applications
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and conductive polymers
Mechanism of Action
The mechanism of action of 4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethyne and phenol groups can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Similar structure with thiophene instead of pyridine.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) Iodide: Contains an anthracene core instead of pyridine.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dianiline: Features a thiadiazole core
Uniqueness
4,4’-(Pyridine-3,5-diylbis(ethyne-2,1-diyl))bis(2-methoxyphenol) is unique due to its combination of pyridine and methoxyphenol groups connected by ethyne linkages. This structure imparts distinct electronic and steric properties, making it suitable for specific applications in materials science and medicinal chemistry .
Properties
Molecular Formula |
C23H17NO4 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[2-[5-[2-(4-hydroxy-3-methoxyphenyl)ethynyl]pyridin-3-yl]ethynyl]-2-methoxyphenol |
InChI |
InChI=1S/C23H17NO4/c1-27-22-12-16(7-9-20(22)25)3-5-18-11-19(15-24-14-18)6-4-17-8-10-21(26)23(13-17)28-2/h7-15,25-26H,1-2H3 |
InChI Key |
CFJUCWNAJYJFAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#CC2=CC(=CN=C2)C#CC3=CC(=C(C=C3)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,6,6,10,22-Hexamethyl-17-methylidene-19-oxahexacyclo[12.10.0.02,11.05,10.015,22.016,20]tetracosane-4,7,18-trione](/img/structure/B14084806.png)
![4-(3-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14084814.png)

![2-(3-Isopropoxypropyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084835.png)
![1-[2-(3-Cyclohexyl-2-cyclohexylimino-4-oxo-5-propylimidazolidin-1-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B14084836.png)
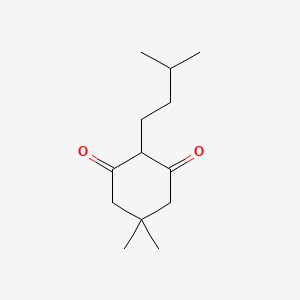
![7-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B14084849.png)
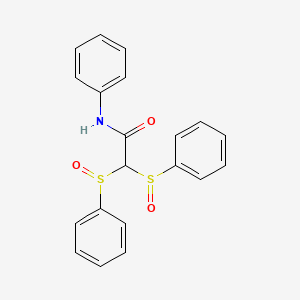
![[2,4'-Bipyridin]-4-ylboronic acid](/img/structure/B14084853.png)
![1-(3-Chlorophenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14084854.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B14084857.png)
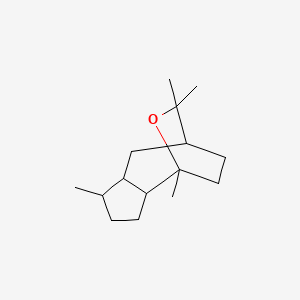
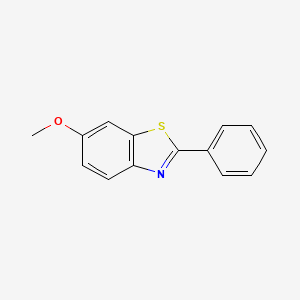
![Trimethyl[4-(trifluoromethyl)phenyl]germane](/img/structure/B14084875.png)
